molecular formula C11H13ClF3NO2 B6157195 methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 2679949-36-9

methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

Numéro de catalogue B6157195
Numéro CAS: 2679949-36-9
Poids moléculaire: 283.7
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride (MTPH) is a novel small molecule drug candidate. It is a potent, selective and orally active agonist of the serotonin 5-HT1A receptor, and is being developed for the treatment of depression and anxiety disorders. MTPH is a member of the class of compounds known as trifluoromethylphenylpropanoate derivatives and has been shown to have a number of pharmacological properties, including anxiolytic, antidepressant and anticonvulsant effects.

Mécanisme D'action

MTPH acts as an agonist of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other behaviors. By binding to the receptor, MTPH increases the activity of serotonin, which has antidepressant and anxiolytic effects. In addition, MTPH has been found to have direct effects on the GABAergic system, which may contribute to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects
MTPH has been found to have a number of biochemical and physiological effects. In preclinical studies, MTPH has been found to increase serotonin levels in the brain, as well as increase the activity of the GABAergic system. In addition, MTPH has been found to have anti-inflammatory effects, as well as neuroprotective effects. In clinical studies, MTPH has been found to be effective in reducing symptoms of depression and anxiety, as well as reducing pain intensity.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using MTPH in laboratory experiments include its high potency and selectivity, as well as its low cost and availability. MTPH is also relatively easy to synthesize and can be used in a variety of animal models. The main limitation of using MTPH in laboratory experiments is its short half-life, which limits its use in long-term studies.

Orientations Futures

For MTPH research include further preclinical and clinical studies to confirm its efficacy and safety in various conditions. In addition, further research into its mechanism of action, as well as its potential for use in combination therapies, is needed. In addition, further research into the biochemical and physiological effects of MTPH is needed to better understand its effects on the body. Finally, further research into the potential for MTPH to be used as a novel therapeutic agent for a variety of conditions is warranted.

Méthodes De Synthèse

MTPH can be synthesized using a variety of methods, including the reaction of 4-(trifluoromethyl)benzaldehyde with 3-amino-3-phenylpropanoic acid and hydrochloric acid, followed by recrystallization. The reaction is carried out in an inert atmosphere and yields a white crystalline solid. The structure of MTPH can be confirmed by NMR and mass spectrometry.

Applications De Recherche Scientifique

MTPH has been studied extensively in preclinical and clinical studies. In preclinical studies, MTPH has been shown to have anxiolytic, antidepressant and anticonvulsant effects in animal models. In clinical studies, MTPH has been studied in patients with depression, anxiety and other psychiatric disorders. In addition, MTPH has been studied in patients with chronic pain, and has been found to be effective in reducing pain intensity.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl 3-aminocrotonate, followed by reduction and hydrolysis to yield the final product.", "Starting Materials": [ "4-(trifluoromethyl)benzaldehyde", "ethyl 3-aminocrotonate", "sodium borohydride", "hydrochloric acid", "methanol", "water" ], "Reaction": [ "Step 1: React 4-(trifluoromethyl)benzaldehyde with ethyl 3-aminocrotonate in methanol to yield methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate.", "Step 2: Reduce the double bond in the product using sodium borohydride in methanol.", "Step 3: Hydrolyze the ester group in the product using hydrochloric acid in water to yield methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride." ] }

Numéro CAS

2679949-36-9

Nom du produit

methyl (3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

Formule moléculaire

C11H13ClF3NO2

Poids moléculaire

283.7

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.